2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a chromene core, with a chlorophenyl group and an acetonitrile group attached. The exact structure, including the positions of these groups on the chromene ring, would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the groups on the chromene ring. The presence of the electron-withdrawing nitrile and chloro groups could potentially make the compound more reactive. The compound could undergo various organic reactions, such as nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Cyanoximes and Their Biological Activity : Cyanoximes, such as oximino(2,6-dichlorophenyl)acetonitrile, have been synthesized and characterized, showing potent inhibition of the carbonyl reductase enzyme. This enzyme is involved in the development of resistance to anticancer treatments and the production of cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).
Efficient One-Pot Synthesis Techniques : Research has developed efficient one-pot synthesis methods for creating compounds with coumarin-thiazole scaffolds, showcasing the potential for rapid synthesis of chemically diverse and biologically relevant molecules (Kavitha et al., 2018).
Novel Coumarin Derivatives : Condensation of specific chromene derivatives with heteroarylamines leads to novel coumarin derivatives. These processes highlight the diverse chemical reactivity and potential applications of chromene-based compounds in creating new chemical entities (Dekić et al., 2008).
Potential Applications
Enzyme Inhibition for Cancer Treatment : The inhibition of carbonyl reductase by specific cyanoxime derivatives indicates potential applications in cancer therapy, specifically in overcoming drug resistance and reducing the cardiotoxicity of certain chemotherapy drugs (Adu Amankrah et al., 2021).
Organic Synthesis and Medicinal Chemistry : The efficient synthesis methods and novel derivatives of coumarin and chromene compounds open up new avenues for the development of pharmaceuticals and other organic molecules with potential therapeutic applications (Kavitha et al., 2018).
Future Directions
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDMVVACNHTRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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